molecular formula C19H21N B1679971 Nortriptyline CAS No. 72-69-5

Nortriptyline

Cat. No.: B1679971
CAS No.: 72-69-5
M. Wt: 263.4 g/mol
InChI Key: PHVGLTMQBUFIQQ-UHFFFAOYSA-N
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Description

Nortriptyline is a secondary amine tricyclic antidepressant (TCA) and the active demethylated metabolite of amitriptyline, a tertiary amine TCA . Primarily used to treat major depressive disorder, it is also prescribed for neuropathic pain, post-stroke depression, and certain off-label indications such as fibromyalgia and migraine prophylaxis . Its mechanism involves inhibition of norepinephrine and serotonin reuptake, with additional anticholinergic, antihistaminergic, and sodium channel-blocking properties .

Properties

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11,20H,6,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVGLTMQBUFIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9023384
Record name Nortriptyline
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Molecular Weight

263.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Nortriptyline
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Solubility

8.74e-04 g/L
Record name Nortriptyline
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CAS No.

72-69-5
Record name Nortriptyline
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Record name Nortriptyline [INN:BAN]
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Record name NORTRIPTYLINE
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Melting Point

213 - 215 °C
Record name Nortriptyline
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Record name Nortriptyline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nortriptyline is synthesized through the demethylation of amitriptyline. The process involves the use of reagents such as sodium hydroxide and methanol under controlled conditions . The reaction typically proceeds via the formation of an intermediate, which is then further processed to yield this compound.

Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by reacting amitriptyline with hydrochloric acid. The reaction is carried out in a solvent such as ethanol or methanol, followed by crystallization to obtain the pure compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antidepressant Properties

Nortriptyline is widely recognized for its antidepressant effects. A multicenter study demonstrated that it significantly outperformed placebo in treating elderly patients with depression. The study involved 38 participants aged between 62 and 88 years, who were administered a daily dose of 75 mg for up to seven weeks. The results indicated a substantial improvement in depression scores measured by the Hamilton Rating Scale for Depression, with 81% of patients achieving therapeutic serum levels of this compound (50 to 170 ng/ml) within three weeks .

Neuropathic Pain Management

This compound has shown effectiveness in managing neuropathic pain conditions. A systematic review analyzed six studies involving 310 participants, revealing that this compound treatment resulted in at least a 50% reduction in pain for some patients. The review highlighted its potential as a first-line treatment option for neuropathic pain, particularly when other therapies have failed .

Neuroprotection in Cerebral Ischemia

Recent research has identified this compound as a neuroprotective agent in models of cerebral ischemia. A study demonstrated that this compound inhibits cell death caused by oxygen/glucose deprivation in cerebrocortical neurons and reduces infarct size in mouse models following middle cerebral artery occlusion. The mechanism involves the inhibition of mitochondrial permeability transition, thereby preventing apoptotic cell death .

Antitumor Effects

Emerging evidence suggests that this compound may possess antitumor properties. A study indicated that this compound hydrochloride inhibited tumor growth in subcutaneous mouse models derived from gastric cancer cells (AGS and MFC). This finding positions this compound as a potential candidate for drug repurposing in cancer therapy, warranting further investigation into its mechanisms and efficacy against various tumors .

Case Studies on Side Effects

Despite its therapeutic benefits, this compound can lead to adverse effects, as illustrated by a documented case of drug-induced oral ulcers. A patient with HIV-related small fiber neuropathy experienced severe oral ulcerations after beginning treatment with this compound. Despite some symptomatic relief from neuropathic pain, the ulcers necessitated discontinuation of the medication after eight weeks, highlighting the importance of monitoring side effects during treatment .

Data Summary

ApplicationStudy TypeKey Findings
AntidepressantMulticenter StudySignificant improvement in depression scores; therapeutic serum levels reached
Neuropathic PainSystematic ReviewAt least 50% pain reduction observed; potential first-line treatment option
NeuroprotectionExperimental ResearchInhibits cell death and reduces infarct size in cerebral ischemia models
Antitumor EffectsPreclinical StudyInhibits tumor growth in gastric cancer models; potential for drug repurposing
Side EffectsCase ReportSevere oral ulcers leading to treatment discontinuation despite symptom relief

Comparison with Similar Compounds

Tables referenced :

  • Table 1: Structural and Pharmacodynamic Comparisons
  • Table 2: Efficacy in Specific Indications
  • Table 3: Safety and Pharmacokinetics

Biological Activity

Nortriptyline is a tricyclic antidepressant (TCA) primarily used to treat major depressive disorder and certain pain conditions. Its biological activity is characterized by its mechanism of action, pharmacokinetics, receptor interactions, and clinical efficacy. This article provides a comprehensive overview of these aspects, supported by data tables and relevant case studies.

This compound primarily functions by inhibiting the reuptake of neurotransmitters, specifically norepinephrine and serotonin, at the neuronal cell membranes. This inhibition enhances neurotransmitter availability in the synaptic cleft, contributing to its antidepressant effects. Unlike monoamine oxidase inhibitors (MAOIs), this compound does not inhibit monoamine oxidase nor does it significantly affect dopamine reuptake .

Key Points:

  • Norepinephrine Transporter (NET) Occupancy: Studies indicate that this compound achieves approximately 50-70% NET occupancy in the brain at doses ranging from 75 to 200 mg/day .
  • Serotonin Receptor Affinity: this compound also exhibits affinity for various serotonin receptors, contributing to its therapeutic effects .

Pharmacokinetics

This compound's pharmacokinetic profile is crucial for understanding its biological activity. The drug is well-absorbed from the gastrointestinal tract, with a bioavailability ranging from 45% to 85%. It undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes (CYP2D6 being the most significant), resulting in various metabolites, including the active metabolite 10-hydroxythis compound .

Parameter Value
Volume of Distribution (Vd)1633 ± 268 L
Plasma Protein Binding~93%
Average Half-life26 hours (range: 16-39 hours)
Clearance30.6 ± 6.9 L/h

Clinical Efficacy and Case Studies

This compound has been evaluated in numerous clinical settings for its efficacy in treating depression and neuropathic pain. A study involving patients with major depressive disorder found that those treated with this compound showed significant improvements in depressive symptoms compared to placebo groups .

Case Study Example:
In a clinical trial assessing this compound's effectiveness in treating chronic pain, participants receiving doses between 50-200 mg/day reported substantial pain relief alongside improvements in mood and sleep quality .

Adverse Effects and Toxicity

While generally effective, this compound is associated with several adverse effects. Common side effects include dry mouth, drowsiness, dizziness, and constipation. More severe effects can occur due to overdose or drug interactions, particularly with other medications metabolized by CYP2D6 .

Adverse Effects Summary:

  • Common: Drowsiness, dry mouth, dizziness
  • Severe: Cardiac arrhythmias (especially in overdose situations)

Neurotransmitter Interactions

This compound affects multiple neurotransmitter systems beyond norepinephrine and serotonin. Its interaction with cholinergic and histaminergic receptors contributes to both therapeutic effects and side effects. For example, its anticholinergic properties can lead to cognitive impairment in some patients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nortriptyline
Reactant of Route 2
Nortriptyline

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